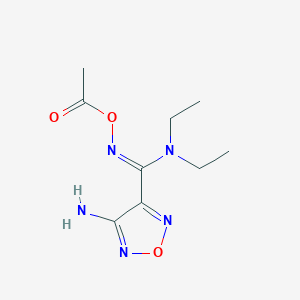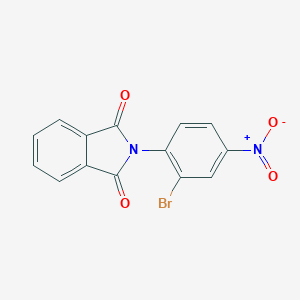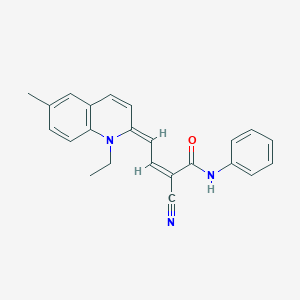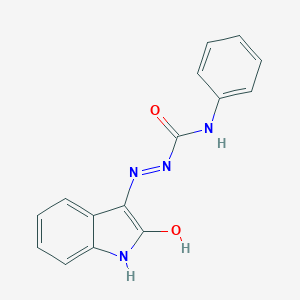![molecular formula C30H33ClN2OS B377231 4-[(2E)-3-BENZYL-2-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-4-YL]-2,6-DI-TERT-BUTYLPHENOL](/img/structure/B377231.png)
4-[(2E)-3-BENZYL-2-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-4-YL]-2,6-DI-TERT-BUTYLPHENOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2E)-3-BENZYL-2-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-4-YL]-2,6-DI-TERT-BUTYLPHENOL is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-3-BENZYL-2-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-4-YL]-2,6-DI-TERT-BUTYLPHENOL typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with benzylamine to form an imine intermediate. This intermediate then reacts with 2,6-ditert-butylphenol and a thiazole precursor under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-3-BENZYL-2-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-4-YL]-2,6-DI-TERT-BUTYLPHENOL undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[(2E)-3-BENZYL-2-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-4-YL]-2,6-DI-TERT-BUTYLPHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(2E)-3-BENZYL-2-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-4-YL]-2,6-DI-TERT-BUTYLPHENOL involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antibacterial or antitumor activities .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles
- 4-Methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
- 6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides
Uniqueness
The uniqueness of 4-[(2E)-3-BENZYL-2-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-4-YL]-2,6-DI-TERT-BUTYLPHENOL lies in its specific substituents, which confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C30H33ClN2OS |
|---|---|
Molecular Weight |
505.1g/mol |
IUPAC Name |
4-[3-benzyl-2-(4-chlorophenyl)imino-1,3-thiazol-4-yl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C30H33ClN2OS/c1-29(2,3)24-16-21(17-25(27(24)34)30(4,5)6)26-19-35-28(32-23-14-12-22(31)13-15-23)33(26)18-20-10-8-7-9-11-20/h7-17,19,34H,18H2,1-6H3 |
InChI Key |
ZZXGMEHZGPKLCM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=NC3=CC=C(C=C3)Cl)N2CC4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=NC3=CC=C(C=C3)Cl)N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-({4'-[(4-methoxy-4-oxobutanoyl)amino]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}amino)-4-oxobutanoate](/img/structure/B377149.png)


![N-[(5-methyl-2-furyl)methylene]-N-(4'-{[(5-methyl-2-furyl)methylene]amino}[1,1'-biphenyl]-4-yl)amine](/img/structure/B377153.png)


![1-N,2-N-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]cyclopropane-1,2-dicarboxamide](/img/structure/B377160.png)


![4,4'-((3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(azanediyl))bis(4-oxobutanoic acid)](/img/structure/B377167.png)
![Methyl 4-({4'-[(4-methoxy-4-oxobutanoyl)amino][1,1'-biphenyl]-4-yl}amino)-4-oxobutanoate](/img/structure/B377168.png)
![Methyl 4-(4-{4-[(4-methoxy-4-oxobutanoyl)amino]benzyl}anilino)-4-oxobutanoate](/img/structure/B377169.png)

